molecular formula C17H16N4O2S B2625930 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole CAS No. 2034332-33-5

2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2625930
CAS No.: 2034332-33-5
M. Wt: 340.4
InChI Key: KREPDNBXTLWANB-UHFFFAOYSA-N
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Description

2-[3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole ( 2034332-33-5) is a synthetic small molecule with a molecular formula of C17H16N4O2S and a molecular weight of 340.40 g/mol . This compound is a benzothiazole derivative, a class of heterocycles renowned for their diverse pharmacological activities and extensive presence in medicinal chemistry research . The structure combines a benzothiazole core, a piperidine ring, and a pyrimidine moiety, suggesting potential as a multi-targeted agent. Benzothiazole derivatives are frequently investigated for their significant anti-tubercular properties, with some analogues acting as potent inhibitors of key mycobacterial enzymes like DprE1 and TMPKmt, which are crucial targets for combating drug-resistant strains of Mycobacterium tuberculosis . Furthermore, molecular frameworks incorporating both benzothiazole and pyrimidine structures, similar to this compound, are recognized for a broad spectrum of other biological activities, including anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory effects . The specific piperidine-carbonyl linkage is a common feature in drug design, often contributing to improved pharmacokinetic properties and target binding affinity. This product is provided for research purposes such as biochemical profiling, high-throughput screening, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. It is supplied as "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(16-20-13-5-1-2-6-14(13)24-16)21-9-3-4-12(10-21)23-15-7-8-18-11-19-15/h1-2,5-8,11-12H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREPDNBXTLWANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced by reacting the benzothiazole derivative with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Incorporation of the Pyrimidine Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Pyrimidine halides, bases like triethylamine (TEA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of halide groups with nucleophiles.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several promising biological properties:

  • Anticancer Activity : Several studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown moderate to potent activity against breast cancer (MCF7) and colon cancer (HCT116) cell lines, suggesting that the compound may have potential as an anticancer agent .
  • Antimicrobial Properties : Compounds containing benzothiazole and piperidine frameworks have been reported to possess antimicrobial activities. The synthesis of benzimidazole-pyrazole hybrids has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that modifications of the benzothiazole structure could enhance antimicrobial efficacy .
  • Anti-inflammatory Effects : Some derivatives of benzothiazole have been studied for their anti-inflammatory properties. The presence of specific substituents has been correlated with increased activity, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .

Case Studies

Several case studies highlight the applications and efficacy of similar compounds:

  • Study on Anticancer Activity : A library of benzothiazole-piperazine derivatives was synthesized and tested against multiple cancer cell lines. The results indicated that certain substitutions led to enhanced cytotoxicity, establishing a structure-activity relationship that could guide future drug design .
  • Antimicrobial Screening : Research involving benzimidazole-pyrazole hybrids showed significant antimicrobial activity against various pathogens, with some compounds outperforming established antibiotics in terms of minimum inhibitory concentration (MIC). This suggests that structural modifications could yield more effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole, we compare it with structurally or functionally related compounds, focusing on molecular features, bioactivity, and intermolecular interactions.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Application Key Interactions
This compound Benzothiazole Piperidine-carbonyl-pyrimidinyloxy Inferred: Kinase inhibition, antiparasitic (structural analogy) H-bonding, π-π stacking
2-(Benzylsulfonyl)-1,3-benzothiazole Benzothiazole Benzylsulfonyl Antischistosomal (IC50: low µM) Sulfonyl group interactions
[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]pyridine Pyridine-isoxazole conjugate Nitro-isoxazole-vinyl Antischistosomal (IC50: low µM) Electrophilic nitro group reactivity
(E)-Methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate Acrylate-piperidine Hydroxyphenyl, piperidine-carbonyl Synthetic intermediate C-H···π, H-bonding dimerization

Key Findings

Bioactivity :

  • The benzothiazole core is a critical scaffold for antiparasitic activity. For example, 2-(benzylsulfonyl)-1,3-benzothiazole exhibits potent activity against Schistosoma mansoni larvae and adult worms (low µM IC50) . By analogy, the pyrimidinyloxy-piperidine substituent in the target compound may enhance binding to parasitic targets (e.g., thioredoxin glutathione reductase) through additional H-bonding or π-stacking.
  • In contrast, the pyridine-isoxazole hybrid lacks a benzothiazole core but retains antiparasitic efficacy, suggesting that nitrogen-rich heterocycles are broadly favorable for schistosomicidal activity .

Structural and Interaction Differences :

  • Substituent Effects : The piperidine-carbonyl group in the target compound may improve solubility and membrane permeability compared to the benzylsulfonyl group in 2-(benzylsulfonyl)-1,3-benzothiazole. However, the bulkier pyrimidinyloxy moiety could reduce metabolic stability .
  • Intermolecular Interactions : The target compound’s pyrimidine ring enables π-π stacking with aromatic residues in biological targets, whereas the nitro-isoxazole in [2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]pyridine relies on electrophilic interactions for covalent binding .

Synthetic Utility :

  • The piperidine-carbonyl motif, as seen in (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate , facilitates crystal lattice stabilization via C-H···π and H-bonding. This suggests that the target compound may form stable crystalline phases, aiding in formulation.

Biological Activity

2-[3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole core linked to a piperidine moiety and a pyrimidine derivative. Its molecular formula is C14H16N4O2SC_{14}H_{16}N_4O_2S with a molecular weight of approximately 316.37 g/mol. The presence of the pyrimidine and piperidine rings may contribute to its pharmacological properties.

Research indicates that the compound acts primarily through modulation of specific biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.
  • Receptor Modulation : It may function as an antagonist or agonist at various receptors, including those involved in neurotransmission and immune response.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds within the same class. For instance, derivatives with structural similarities have demonstrated significant activity against viral replication, with EC50 values ranging from 5–28 μM against respiratory syncytial virus (RSV) . Though specific data on this compound is limited, its structural analogs suggest a promising antiviral profile.

Anticancer Properties

The compound's benzothiazole structure is associated with anticancer activity. Compounds in this class have been found to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. For example, benzothiazole derivatives have shown selective cytotoxicity against various cancer cell lines, indicating that modifications to the benzothiazole core can enhance potency .

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

  • Study on PPARδ Agonists : Research on related piperidinyl-benzothiazole derivatives revealed their role as potent PPARδ agonists, which are promising for metabolic syndrome treatments . Although not directly tested, it suggests that our compound may similarly engage with PPAR pathways.
  • Enzyme Inhibition Studies : Inhibitors derived from piperidine structures have shown effectiveness against soluble epoxide hydrolase, leading to reduced inflammation markers in vivo . This supports the hypothesis that this compound could exhibit similar properties.

Data Table: Biological Activities and EC50 Values

CompoundActivity TypeEC50 (μM)Reference
Benzothiazole Derivative AAntiviral5–28
Piperidinyl-Benzothiazole Derivative BAnticancerVaries
Piperidinyl Compound CSoluble Epoxide Hydrolase InhibitionNot specified

Q & A

Q. Advanced

  • Molecular docking : Predict binding poses in target proteins (e.g., PARP-1 or EGFR) using software like Schrödinger Suite. For instance, pyrimidine-oxygen interactions with catalytic lysine residues in kinases can guide scaffold optimization .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • MD simulations : Evaluate conformational flexibility of the piperidine-carbonybenzothiazole linkage under physiological conditions (e.g., solvation effects) . Cross-validation with experimental data (e.g., X-ray crystallography in ) is critical to refine models.

What in vivo models are appropriate for evaluating the pharmacokinetics and efficacy of benzothiazole derivatives?

Q. Advanced

  • Rodent models : Alloxan-induced diabetic rats for antidiabetic activity (e.g., monitoring blood glucose reduction post-administration) .
  • Pharmacokinetics : Administer compounds intravenously/orally to determine bioavailability (e.g., AUC₀–24h) and metabolism (LC-MS/MS plasma analysis). Piperidine-containing derivatives may require CYP450 inhibition assays due to hepatic metabolism risks .
  • Toxicity profiling : Acute toxicity studies (OECD 423) and histopathological examinations of liver/kidney tissues to identify dose-limiting effects .

How can researchers resolve discrepancies in catalytic efficiency reported across synthetic protocols for benzothiazole derivatives?

Advanced
Contradictions in catalytic performance (e.g., ZnFe₂O₄ vs. homogeneous catalysts) require:

  • Controlled comparative studies : Replicate reactions under identical conditions (solvent, temperature, substrate ratio) to isolate catalyst effects .
  • Kinetic analysis : Determine turnover frequency (TOF) and activation energy (Eₐ) via Arrhenius plots to quantify efficiency .
  • Surface characterization : For heterogeneous catalysts, use BET surface area analysis and TEM to correlate activity with particle size/morphology .

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